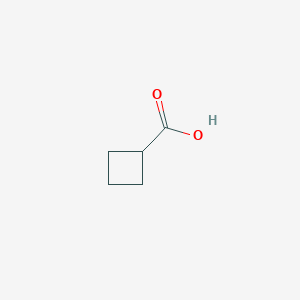
Cyclobutanecarboxylic acid
概要
説明
Cyclobutanecarboxylic acid, chemically represented as C5H8O2, is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties .
Synthesis Analysis
The synthesis of this compound can be achieved via several methods, often involving the formation of the cyclobutane ring in a later step due to its high ring strain . One common method involves the intramolecular cyclization of 1,4-dibromobutane with a base to form cyclobutane, followed by the addition of a carboxyl group through oxidation . Another method involves heating 1,1-Cyclobutanedicarboxylic acid to about 160°C to release carbon dioxide, then distilling to collect the this compound .
Molecular Structure Analysis
The unique four-membered ring of this compound brings about several intriguing chemical properties . Compared to other cycloalkanes, cyclobutane’s ring strain is relatively high due to its angle strain and torsional strain . In this compound, this ring is attached to a carboxylic acid group (-COOH), which adds polarity and the ability to participate in hydrogen bonding .
Chemical Reactions Analysis
The chemical reactivity of this compound chiefly involves the carboxyl group . It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation . Furthermore, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Physical And Chemical Properties Analysis
This compound is a colorless solid under standard conditions . It has a molar mass of 100.12 g/mol, a high melting point due to the strong intermolecular forces from its carboxyl group, and a characteristic sharp odor .
科学的研究の応用
Cyclobutanecarboxylic acid is used in the synthesis of important cyclobutane derivatives through free radical chlorination. This extends the scope of application in organic chemistry, especially in carboxyl-substituted carbocyclic systems (Nevill, 1954).
The structure and conformation of derivatives like cis-2-phenylthis compound and cis-3-(p-fluorophenyl)this compound have been explored using X-ray diffraction. This has implications for understanding molecular structures in chemistry (Reisner et al., 1983).
Cyclobutanes, including this compound derivatives, are increasingly used in medicinal chemistry. Their unique structure contributes to biological properties and has applications in drug development, including metabolic stability and pharmacophore direction (van der Kolk et al., 2022).
Infrared spectroscopic studies of this compound derivatives provide insights into their molecular vibrations and 'hydrogen bonding', which is crucial for understanding their chemical behavior (Thomas et al., 1968).
This compound derivatives are used in synthesizing deuterium-labeled compounds for use in pharmacokinetic studies, demonstrating their importance in drug development and material science (Yamashita et al., 2019).
The reaction of silver cyclobutanecarboxylate with iodine has been studied to understand the synthesis of cyclobutanol, a compound of historical significance in organic chemistry (Roberts & Simmons, 1951).
作用機序
Target of Action
Cyclobutanecarboxylic acid, chemically represented as C5H8O2, is a type of carboxylic acid featuring a cyclobutane backbone . This simple cyclic compound plays a significant role in a range of chemical reactions due to its unique structural characteristics and properties . The primary target of this compound is the carboxyl group, which is involved in its chemical reactivity .
Mode of Action
The mode of action of this compound chiefly involves the carboxyl group. It behaves like other carboxylic acids by participating in typical reactions such as acid-base neutralization, esterification, and amide formation .
Biochemical Pathways
This compound is an intermediate in organic synthesis . For example, it is a precursor to cyclobutylamine . The cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Result of Action
The result of this compound’s action is the formation of new compounds through reactions such as acid-base neutralization, esterification, and amide formation . These reactions can lead to the formation of salts, esters, and amides, respectively .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other reactants. For example, the cyclobutane ring can be opened under certain conditions, enabling it to participate in a wider variety of chemical transformations .
Safety and Hazards
将来の方向性
While specific future directions for cyclobutanecarboxylic acid are not mentioned in the sources, it is noted that this compound has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure . Its derivatives, such as the cyclobutanecarboxylate esters and amides, also have numerous applications in the pharmaceutical industry .
生化学分析
Biochemical Properties
Cyclobutanecarboxylic acid plays a significant role in various biochemical reactions due to its unique structural characteristics. The compound’s cyclobutane ring introduces angle and torsional strain, which influences its reactivity. This compound interacts with several enzymes and proteins, including those involved in esterification and amide formation . For instance, it can react with alcohols in the presence of a catalyst to form cyclobutanecarboxylate esters, or with amines to form amides . These interactions are crucial in biochemical pathways and pharmaceutical synthesis.
Cellular Effects
This compound affects various cellular processes and functions. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in hydrogen bonding due to its carboxyl group allows it to interact with cellular proteins and enzymes, thereby modulating their activity . These interactions can lead to changes in gene expression and alterations in metabolic pathways, impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The carboxyl group of the compound can form hydrogen bonds with amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard conditions, but its reactivity can vary depending on the experimental environment . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. The compound can undergo esterification, amide formation, and other typical carboxylic acid reactions
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s polar nature and ability to engage in hydrogen bonding facilitate its movement across cellular membranes . These interactions influence the localization and accumulation of this compound within specific cellular compartments, impacting its overall activity and function.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form hydrogen bonds and interact with cellular proteins plays a crucial role in its localization . Understanding the subcellular distribution of this compound is essential for elucidating its biochemical functions and potential therapeutic applications.
特性
IUPAC Name |
cyclobutanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWOGHSRPAYOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057725 | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20493 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
3721-95-7 | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3721-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003721957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CYCLOBUTANECARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOBUTANECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RDJ7C51O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of cyclobutanecarboxylic acid?
A1: The molecular formula of this compound is C5H8O2, and its molecular weight is 100.12 g/mol.
Q2: What are some key spectroscopic characteristics of this compound?
A2: Infrared (IR) spectroscopy reveals a characteristic band in the range of 935–900 cm-1 indicative of the cyclobutane ring, particularly when bands are present in the 3000–2800 cm-1 region []. Additionally, a band at 1250 cm-1 is considered a useful spectral characteristic of cyclobutanes. A consistent band representing ring C-H at a substitution site appears at 2874–2855 cm-1 [].
Q3: How does the presence of a cyclobutane ring influence the biological activity of compounds, particularly in comparison to other ring sizes?
A3: Research suggests that the cyclobutane ring size, compared to cyclopropane or cyclopentane, can significantly impact a compound's biological activity. For example, spirocyclic cyclodipeptides containing 1-amino-1-cyclobutanecarboxylic acid showed lower inhibitory activity against the caudal morphogenic system (CMS) of Chick embryos compared to analogues containing 1-amino-1-cyclopentanecarboxylic acid [].
Q4: How does the introduction of substituents like halogens or alkyl groups onto the cyclobutane ring affect the compound's activity?
A4: Introducing substituents onto the cyclobutane ring can drastically alter the compound's activity. For instance, incorporating a trifluoromethyl group into 1-aminocyclobutane-1-carboxylic acid results in analogues with distinct properties []. In another study, the addition of a fluorine atom to the phenyl ring in a this compound derivative led to the development of a conformationally restricted 19F NMR label for studying membrane-bound peptides [].
Q5: What is the significance of the relative stereochemistry of substituents on the cyclobutane ring in terms of biological activity?
A5: Stereochemistry plays a crucial role in determining the biological activity of this compound derivatives. The four stereoisomers of 1-amino-2-(hydroxymethyl)cyclobutanecarboxyclic acid were synthesized and evaluated for their binding affinity to the glycine binding site of the NMDA receptor. The study found variations in potency among the isomers, highlighting the importance of stereochemistry in ligand-receptor interactions [].
Q6: Does incorporating a cyclobutane ring into a molecule necessarily enhance its activity compared to its acyclic counterpart?
A6: Not necessarily. While a cyclobutane ring can introduce conformational restrictions that may be beneficial for activity, it's not a guaranteed enhancer. The overall structure-activity relationship is complex and depends on the specific target and desired activity. For instance, (+/-)-trans-2-(Aminomethyl)this compound hydrochloride, a rigid analogue of gamma-aminobutyric acid (γAbu), showed significantly lower binding affinity to γAbu receptors compared to γAbu itself [].
Q7: Are there specific structural features within this compound derivatives that make them suitable for targeting certain receptors or enzymes?
A7: Yes, the presence of specific functional groups and their spatial arrangement within this compound derivatives contribute to their ability to interact with particular biological targets. For instance, the carboxyl group, often present in these compounds, can participate in hydrogen bonding or ionic interactions with amino acid residues in the active site of enzymes or receptors. Moreover, the constrained conformation imposed by the cyclobutane ring might improve selectivity by limiting the possible binding orientations of the molecule. Further research focusing on the specific interactions between these derivatives and their targets would provide a more comprehensive understanding of the structure-activity relationships.
Q8: What are some of the known biological targets of this compound derivatives?
A8: Research indicates that this compound derivatives can interact with various biological targets, including:
- Amino acid transporters: Studies show that trans-1-amino-3-fluorothis compound (FACBC), a PET tracer, is transported into prostate cancer cells primarily via sodium-dependent amino acid transporters, specifically ASCT2 [].
- Gamma-aminobutyric acid (GABA) receptors: Certain this compound derivatives act as GABA receptor agonists, potentially influencing neurotransmission [].
- N-methyl-D-aspartate (NMDA) receptors: Some derivatives show activity as ligands for the glycine binding site of the NMDA receptor, which is involved in excitatory neurotransmission [, ].
- Proline dehydrogenase (PRODH): Studies have explored this compound and its derivatives as inhibitors of PRODH, an enzyme involved in proline metabolism and implicated in cancer cell metabolism [].
Q9: How does the interaction of this compound derivatives with these targets translate into their observed effects?
A9: The downstream effects of these interactions are diverse and depend on the specific target and the derivative's mechanism of action. For example:
- Inhibition of PRODH: By inhibiting PRODH, this compound derivatives could potentially disrupt proline metabolism in cancer cells, leading to antiproliferative effects [].
- Modulation of GABAergic signaling: Agonists of GABA receptors can enhance inhibitory neurotransmission, potentially leading to sedative or anticonvulsant effects [].
- Influence on NMDA receptor activity: Derivatives acting on the glycine binding site of NMDA receptors can modulate receptor activity, with potential implications for learning, memory, and neuroprotection [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



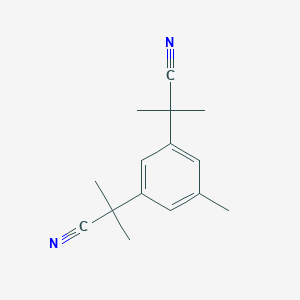
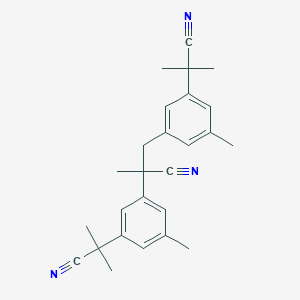

![N-[amino-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoylamino]methylidene]formamide](/img/structure/B193223.png)
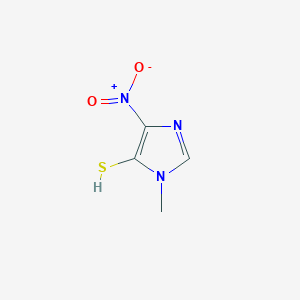

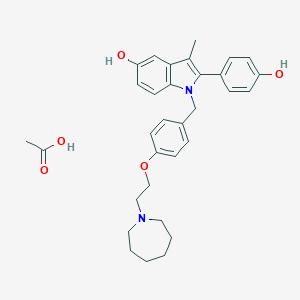
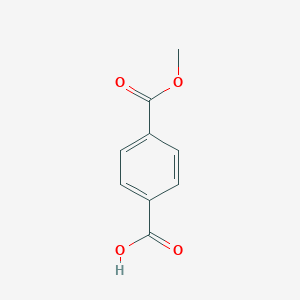
![5-[Bis(2-hydroxyethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester](/img/structure/B193237.png)
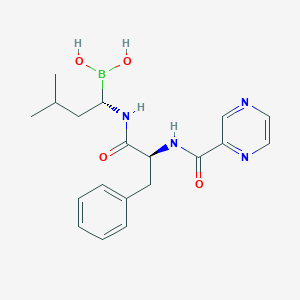
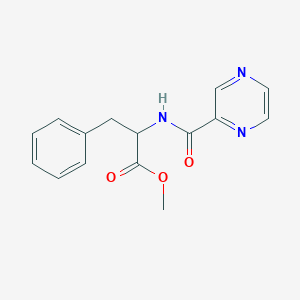

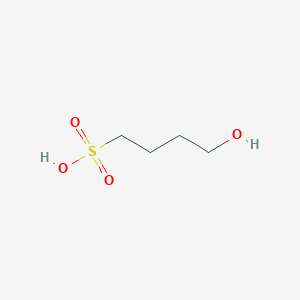
![(19R)-10,19-Diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B193278.png)